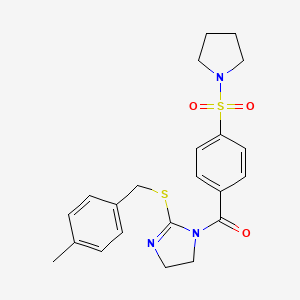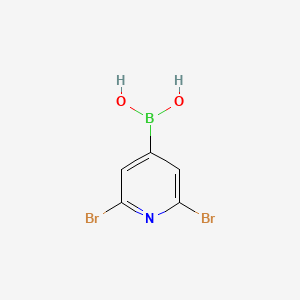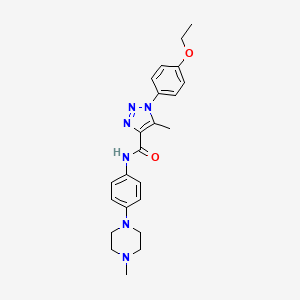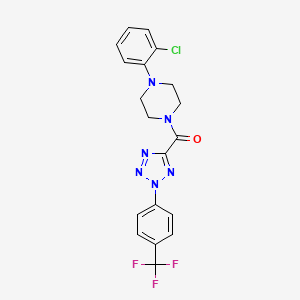![molecular formula C19H25N3O3 B2642124 4-(4-ethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923707-01-1](/img/structure/B2642124.png)
4-(4-ethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-ethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a derivative of pyrimidine . Pyrimidine derivatives have been attracting great interest in the field of organic synthesis due to their various chemical and biological applications .
Synthesis Analysis
The synthesis of this compound involves several steps. The compound was purified using flash column chromatography and separated as a dark yellow powder . The synthesis process involves the use of various reagents and conditions .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring substituted with various functional groups . The structure analysis of such compounds is usually carried out using techniques like NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving this compound can be quite complex. The compound has been used in the synthesis of new thieno[2,3-d]pyrimidine derivatives as targeted therapy for PI3K . The reactions involve various reagents and conditions, and the products of these reactions have shown promising biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its appearance as a dark yellow powder and its melting point of 118–120 °C . More detailed properties would require specific experimental measurements.
Applications De Recherche Scientifique
Electron Transport Layer in Polymer Solar Cells
A novel n-type conjugated polyelectrolyte (n-CPE), poly-2,5-bis(2-octyldodecyl)-3,6-bis(thiophen-2-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione-alt-2,5-bis[6-(N,N,N-trimethylammonium)hexyl]-3,6-bis(thiophen-2-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione (PDPPNBr), was synthesized and applied as an electron transport layer (ETL) in inverted polymer solar cells (PSCs). This material, due to the electron-deficient nature of its diketopyrrolopyrrole (DPP) backbone and planar structure, exhibits high conductivity and electron mobility. It effectively reduces the work function of ITO, enhances energy alignment in devices, facilitates electron extraction, and decreases exciton recombination at the active layer/cathode interface, leading to improved power conversion efficiency (PCE) of the solar cells (Hu et al., 2015).
Photoluminescent Conjugated Polymers
A series of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units were synthesized. These polymers demonstrate significant photoluminescence with strong absorption and emission bands, offering potential applications in electronic devices due to their good solubility, processability, photochemical stability, and strong photoluminescence in solutions and thin films (Beyerlein & Tieke, 2000).
Synthesis of Functionalized Pyrimidin-2-One Derivatives
Pyrimidin-2-one and pyrimidine-2-thione derivatives were synthesized, indicating potential applications in the development of novel organic optoelectronic materials and biological systems due to their increased water solubility and potential as acid-base indicators (El-Nabi et al., 2003).
Orientations Futures
The compound “4-(4-ethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” and its derivatives have shown promising results in the field of medicinal chemistry . Future research could focus on optimizing these compounds and exploring their potential as new therapeutic agents .
Mécanisme D'action
Target of Action
Similar compounds such as pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been reported to inhibit parp-1 , and thieno[3,2-d]pyrimidine derivatives have been synthesized as EZH2 inhibitors . These targets play crucial roles in DNA repair and histone methylation, respectively.
Mode of Action
For instance, PARP-1 inhibitors compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
Parp-1 inhibitors, which are structurally similar, are known to affect the dna repair pathway .
Pharmacokinetics
Most of the synthesized pyrano[2,3-d]pyrimidine-2,4-dione derivatives were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Similar compounds have shown promising activity against cancer cell lines .
Action Environment
The synthesis of similar compounds has been conducted in environmentally friendly conditions .
Propriétés
IUPAC Name |
4-(4-ethoxyphenyl)-6-(3-methylbutyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-4-25-14-7-5-13(6-8-14)17-16-15(20-19(24)21-17)11-22(18(16)23)10-9-12(2)3/h5-8,12,17H,4,9-11H2,1-3H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWDKZIKMQIZQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCC(C)C)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2642045.png)




![1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2642055.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclobutanecarboxamide](/img/structure/B2642057.png)
![N-(2-{[(dimethylcarbamoyl)methyl]sulfanyl}-6-methylphenyl)prop-2-enamide](/img/structure/B2642058.png)
![1-(4-methylphenyl)-3-[2-(2-propynylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone](/img/structure/B2642059.png)
![2-[2-[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2642061.png)

